![molecular formula C18H20N4O2S B12878481 1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-63-4](/img/structure/B12878481.png)
1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a complex organic compound that features a unique structure combining piperidine, pyridine, and pyrrolo[3,2-c]pyridine moieties
Preparation Methods
The synthesis of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperidine Moiety: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Attachment of the Pyridin-2-ylsulfonyl Group:
Construction of the Pyrrolo[3,2-c]pyridine Core: The pyrrolo[3,2-c]pyridine core is synthesized through cyclization and condensation reactions.
Final Assembly: The final step involves coupling the piperidine and pyrrolo[3,2-c]pyridine moieties under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies related to cellular signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or altering cellular signaling in a biological study.
Comparison with Similar Compounds
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with similar compounds like:
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-yl)-1H-pyrrolo[3,2-c]pyridine: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-indole:
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-quinoline: Contains a quinoline core, which may influence its biological activity and material properties.
The uniqueness of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
651024-63-4 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(piperidin-2-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,18-6-2-4-9-21-18)17-13-22(12-14-5-1-3-8-20-14)16-7-10-19-11-15(16)17/h2,4,6-7,9-11,13-14,20H,1,3,5,8,12H2 |
InChI Key |
MTRGGSFXZLGIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C3=C2C=CN=C3)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

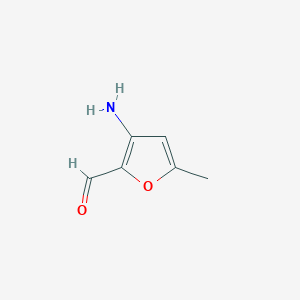
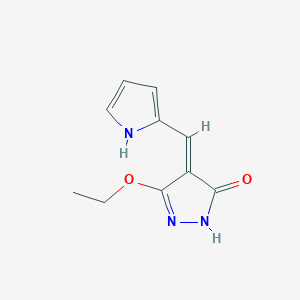
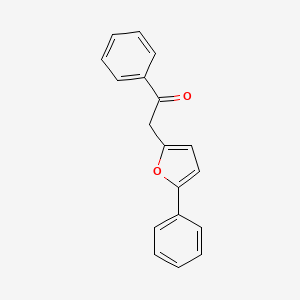


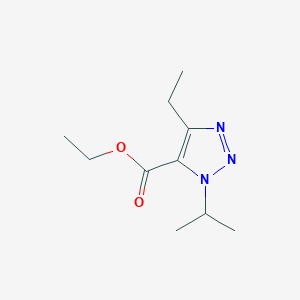
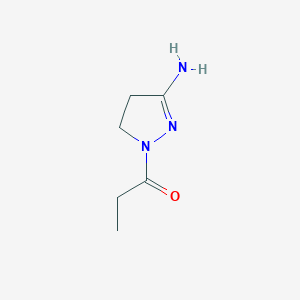
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
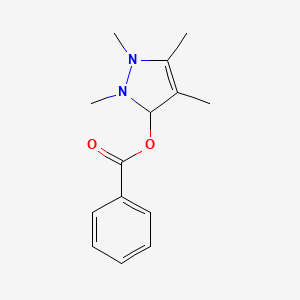
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
